molecular formula C7H12N2O B12820177 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol

1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol

Cat. No.: B12820177
M. Wt: 140.18 g/mol
InChI Key: MLZVEAXIKYIGJS-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol is a chemical compound with the molecular formula C8H14N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol typically involves the reaction of 1-methylimidazole with an appropriate alkylating agent, such as 1-chloropropan-2-ol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through these interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol
  • 1-(2-Methyl-1H-imidazol-1-yl)propan-2-ol
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid

Comparison: 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol is unique due to its specific substitution pattern on the imidazole ring and the presence of a hydroxyl group on the propyl chain. This structural uniqueness imparts distinct chemical and biological properties compared to other imidazole derivatives. For example, the presence of the hydroxyl group allows for specific hydrogen bonding interactions, which can influence the compound’s reactivity and biological activity .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)propan-1-ol

InChI

InChI=1S/C7H12N2O/c1-3-6(10)7-8-4-5-9(7)2/h4-6,10H,3H2,1-2H3

InChI Key

MLZVEAXIKYIGJS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CN1C)O

Origin of Product

United States

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